molecular formula C4H10ClNO2 B1612085 2-(Ethylamino)acetic acid hydrochloride CAS No. 542-53-0

2-(Ethylamino)acetic acid hydrochloride

Cat. No. B1612085
CAS RN: 542-53-0
M. Wt: 139.58 g/mol
InChI Key: GIUTUZDGHNZVIA-UHFFFAOYSA-N
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Description

2-(Ethylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C4H9NO2•HCl and a molecular weight of 139.58 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(Ethylamino)acetic acid hydrochloride consists of 4 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

2-(Ethylamino)acetic acid hydrochloride is a solid . Its molecular weight is 139.58 , and its molecular formula is C4H9NO2•HCl .

Scientific Research Applications

Metabolic Pathways Study

2-(Ethylamino)acetic acid hydrochloride has been utilized in the study of metabolic pathways. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites that suggest multiple metabolic pathways for 2C-B in rats, including deamination and acetylation processes (Kanamori et al., 2002).

Synthesis and Characterization of Complexes

This compound has been used in the synthesis and characterization of various complexes. Faraglia et al. (2001) demonstrated the reaction of [M(ESDT)Cl]n species with amines to synthesize mixed ligand complexes, which were then characterized by IR and proton NMR spectroscopies and tested for cytostatic activity against human leukemic cells (Faraglia et al., 2001).

Agricultural Applications

In agriculture, the application of certain acids, like indolyl-3-acetic acid, has been shown to influence the release of ethylene in plants such as cotton. Morgan and Hall (1964) found that such applications can stimulate the release of ethylene, indicating a broader role of these acids in plant growth and response mechanisms (Morgan & Hall, 1964).

Drug Delivery and Biomedical Applications

The compound plays a role in biomedical applications, particularly in drug delivery systems. Guo et al. (2007) described the successful preparation of alginic acid-poly(2-(diethylamino)ethyl methacrylate) nanoparticles in a study exploring their potential as carriers for labile drugs, noting their suitability for biomedical applications due to their simple, mild, and organic solvent-free preparation procedure (Guo et al., 2007).

Photovoltaic Materials Research

In the field of photovoltaic materials, research has been conducted on the influence of certain acids on the permeation rates of photovoltaic backsheets. Oreski et al. (2017) evaluated a new measurement technique for acetic acid permeation through photovoltaic backsheet films, highlighting the importance of layer composition in determining permeation rates (Oreski et al., 2017).

Coagulation and Anticoagulation Studies

The compound has also been studied in the context of coagulation and anticoagulation. Proescher (1951) investigated the anti-coagulant properties of ethylene bis-iminodiacetic acid, a derivative, demonstrating its effectiveness in inhibiting blood coagulation and its potential use in routine blood work due to its minimal damage to cellular elements (Proescher, 1951).

properties

IUPAC Name

2-(ethylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-2-5-3-4(6)7;/h5H,2-3H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUTUZDGHNZVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597377
Record name N-Ethylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)acetic acid hydrochloride

CAS RN

542-53-0
Record name Glycine, N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=542-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylglycine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(ethylamino)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.